

# A Comprehensive Guide to Cross-Referencing Analytical Data of 3-Thiophenemethanol

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## Compound of Interest

Compound Name: 3-Thiophenemethanol

Cat. No.: B153581

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For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of chemical compounds is paramount. **3-Thiophenemethanol**, a key building block in the synthesis of various pharmaceuticals and materials, is no exception. This guide provides a comparative analysis of data obtained from various analytical methods for **3-Thiophenemethanol**, offering a framework for cross-referencing and validating analytical results. By presenting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), this document aims to facilitate a deeper understanding of the compound's characteristics and ensure data integrity.

## Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from different analytical techniques for **3-Thiophenemethanol**. This allows for a direct comparison of the key parameters derived from each method.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **3-Thiophenemethanol**

Parameter	<sup>1</sup> H NMR (CDCl <sub>3</sub> )	<sup>13</sup> C NMR (CDCl <sub>3</sub> , Predicted)
Chemical Shift (δ) / ppm	7.29 (dd, 1H), 7.11 (m, 1H), 7.06 (m, 1H), 4.73 (s, 2H), 1.85 (s, 1H, OH)	142.0, 128.9, 124.8, 120.9, 60.0
Assignment	H-5, H-2, H-4, -CH <sub>2</sub> -, -OH	C3, C5, C4, C2, -CH <sub>2</sub> -

Note:  $^1\text{H}$  NMR data is experimental, while  $^{13}\text{C}$  NMR data is predicted and should be confirmed with experimental results.

Table 2: Infrared (IR) Spectroscopy Data for **3-Thiophenemethanol**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Intensity
3350-3200	O-H stretch (alcohol)	Broad
3100-3000	C-H stretch (aromatic)	Medium
2950-2850	C-H stretch (aliphatic)	Medium
~1420	C=C stretch (thiophene ring)	Medium
~1020	C-O stretch (primary alcohol)	Strong

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data for **3-Thiophenemethanol**

Parameter	Value
Retention Index (non-polar column)	1052[1]
Molecular Ion ( $\text{M}^+$ )	$m/z$ 114[1]
Key Fragment Ions ( $m/z$ )	85 ( $\text{M}^+ - \text{CHO}$ ), 71, 58, 45

Table 4: High-Performance Liquid Chromatography (HPLC) Data for **3-Thiophenemethanol**

Parameter	Method 1 (SIELC)[2]	Alternative Method (Hypothetical)
Column	Newcrom R1	C18, 5 $\mu$ m, 4.6 x 250 mm
Mobile Phase	Acetonitrile/Water/Phosphoric Acid	Acetonitrile/Water (60:40)
Detection	Not Specified	UV at 230 nm
Retention Time (min)	Not Specified	~ 4.5
Purity (%)	Not Specified	> 98%

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz).
- **Sample Preparation:** Approximately 5-10 mg of **3-Thiophenemethanol** was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** The spectrum was acquired with a  $30^\circ$  pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum was acquired using a proton-decoupled sequence with a  $45^\circ$  pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans were accumulated.
- **Data Processing:** The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** A drop of neat **3-Thiophenemethanol** was placed between two potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

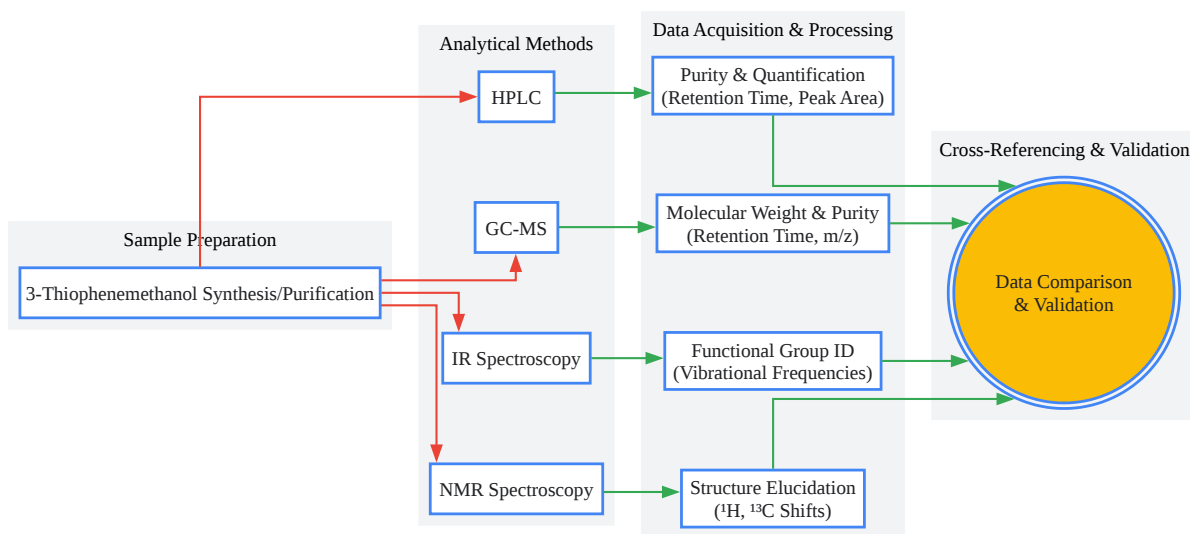
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **Sample Preparation:** A dilute solution of **3-Thiophenemethanol** was prepared in dichloromethane (1 mg/mL).
- **GC Conditions:**
  - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - **Inlet Temperature:** 250  $^{\circ}\text{C}$ .
  - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
  - **Oven Program:** Initial temperature of 50  $^{\circ}\text{C}$ , held for 2 minutes, then ramped to 250  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ .
- **MS Conditions:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
  - **Mass Range:** m/z 40-400.
  - **Source Temperature:** 230  $^{\circ}\text{C}$ .
  - **Quadrupole Temperature:** 150  $^{\circ}\text{C}$ .

## High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system with a UV detector.
- Sample Preparation: A stock solution of **3-Thiophenemethanol** (1 mg/mL) was prepared in the mobile phase. This was further diluted to a working concentration of 0.1 mg/mL.
- Method 1 (SIELC):[\[2\]](#)
  - Column: Newcrom R1.
  - Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid. [\[2\]](#)
- Alternative Method (Hypothetical C18):
  - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  - Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 230 nm.
  - Injection Volume: 10 µL.

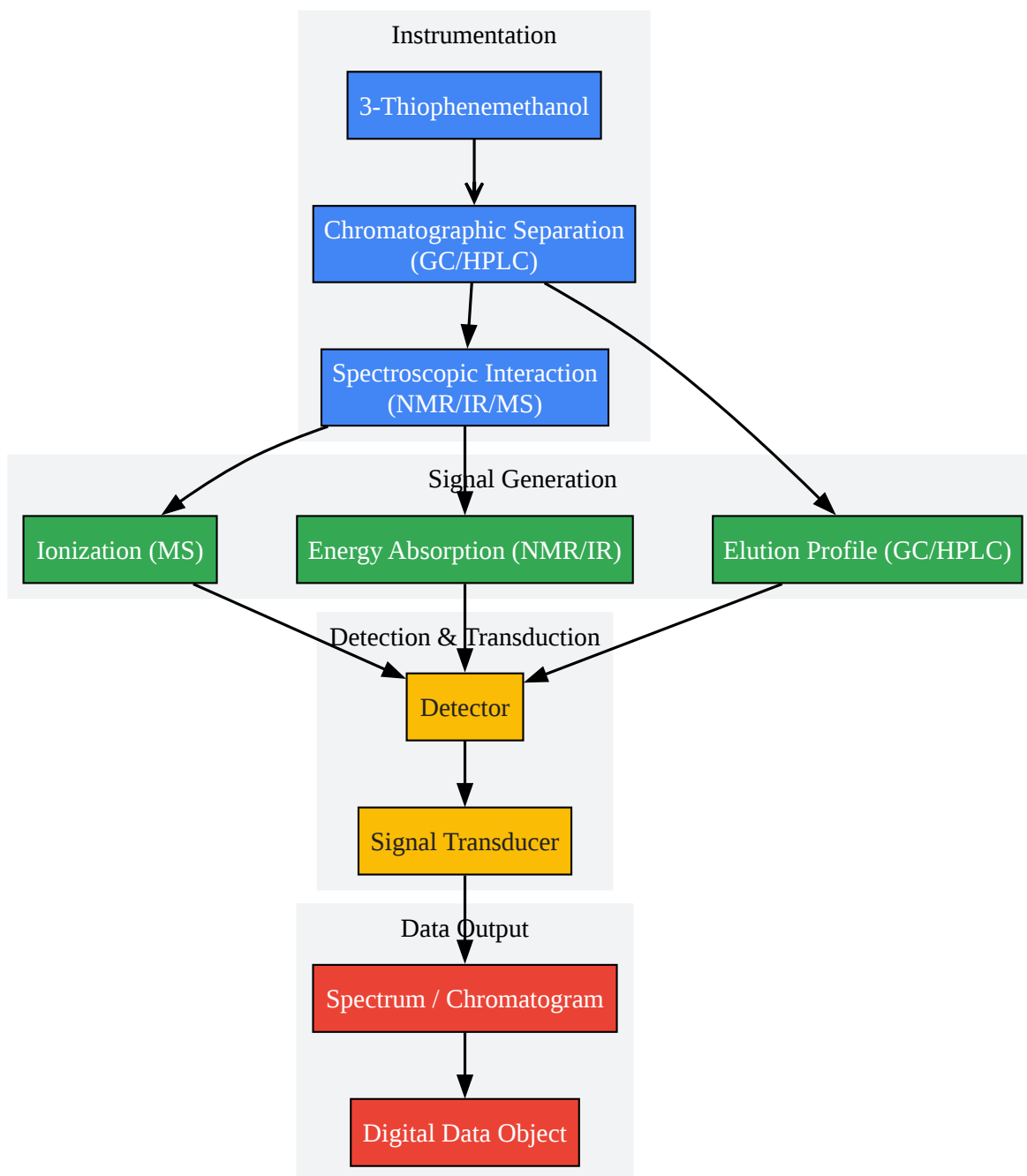
## Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-referencing analytical data and the signaling pathways involved in the analytical process.



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Caption: Workflow for cross-referencing **3-Thiophenemethanol** data.



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Caption: Generalized analytical signaling pathway.

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## References

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- 2. Thiophene-3-methanol | SIELC Technologies [sielc.com]
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